molecular formula C21H26O5 B1228380 Dihydrokadsurenone CAS No. 57625-35-1

Dihydrokadsurenone

Cat. No.: B1228380
CAS No.: 57625-35-1
M. Wt: 358.4 g/mol
InChI Key: SLMFJWTXIZCNBN-UHFFFAOYSA-N
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Preparation Methods

Dihydrokadsurenone can be synthesized by the hydrogenation of the 5-allyl group of kadsurenone. This process involves the use of hydrogen gas in the presence of a suitable catalyst . For industrial production, the same method can be scaled up, ensuring the reaction conditions are optimized for yield and purity.

Chemical Reactions Analysis

Dihydrokadsurenone undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for hydrogenation and various oxidizing agents for hydroxylation. The major products formed from these reactions are hydroxylated derivatives .

Scientific Research Applications

Dihydrokadsurenone has several scientific research applications:

Mechanism of Action

The mechanism of action of dihydrokadsurenone involves its interaction with specific molecular targets. It binds to platelet-activating factor receptors, inhibiting their activity and thereby exerting anti-inflammatory effects . The pathways involved include the inhibition of platelet aggregation and reduction of inflammatory responses.

Comparison with Similar Compounds

Dihydrokadsurenone is similar to other benzofuran derivatives such as kadsurenone. it is unique due to its specific hydroxylation patterns and binding affinities. Similar compounds include:

This compound stands out due to its specific interactions with platelet-activating factor receptors and its potential therapeutic applications.

Properties

CAS No.

57625-35-1

Molecular Formula

C21H26O5

Molecular Weight

358.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-3a-methoxy-3-methyl-5-propyl-2,3-dihydro-1-benzofuran-6-one

InChI

InChI=1S/C21H26O5/c1-6-7-15-12-21(25-5)13(2)20(26-19(21)11-16(15)22)14-8-9-17(23-3)18(10-14)24-4/h8-13,20H,6-7H2,1-5H3

InChI Key

SLMFJWTXIZCNBN-UHFFFAOYSA-N

SMILES

CCCC1=CC2(C(C(OC2=CC1=O)C3=CC(=C(C=C3)OC)OC)C)OC

Canonical SMILES

CCCC1=CC2(C(C(OC2=CC1=O)C3=CC(=C(C=C3)OC)OC)C)OC

Synonyms

5-propyl-2-(3,4-dimethoxyphenyl)-3a,alpha-methoxy-3-methyl-2,3,3a,6-tetrahydro-6-oxobenzofuran
dihydrokadsurenone

Origin of Product

United States

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